molecular formula C17H20ClN3O3 B2943423 ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate CAS No. 956262-43-4

ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate

Cat. No.: B2943423
CAS No.: 956262-43-4
M. Wt: 349.82
InChI Key: NHVYAEIVZUJJOY-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . It’s an ester, which is a compound derived from an acid (in this case, a carboxylic acid) where at least one -OH (hydroxyl) group is replaced by an -O-alkyl (in this case, ethyl) group .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The title compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation .


Molecular Structure Analysis

The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the synthesis of the target compound, has been determined by X-ray diffraction method . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reaction of diarylhydrazones and vicinal diols allows the conversions of a broad range of substrates .


Physical and Chemical Properties Analysis

The compound appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water . It is stable under normal temperature and pressure .

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate, a related compound, has been synthesized and its crystal structure determined by X-ray diffraction. This research highlights the compound's potential in fungicidal and plant growth regulation activities (L. Minga, 2005).

Bioactivity

  • Preliminary bioassays have indicated that compounds similar to ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate show promising fungicidal and plant growth regulation activities. This suggests potential applications in agriculture for pest control and crop management (L. Minga, 2005).

Photovoltaic Applications

  • Investigations into the photovoltaic properties of related pyrazole derivatives have been conducted. This research could imply potential applications of this compound in organic–inorganic photodiode fabrication, enhancing solar cell technology and efficiency (H. Zeyada, M. El-Nahass, M. M. El-Shabaan, 2016).

Antimicrobial Activity

  • This compound and related compounds have been evaluated for their antimicrobial activity against various bacteria and fungi, showing promising results. This suggests potential applications in developing new antimicrobial agents and treatments (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).

Safety and Hazards

The compound should be treated as an organic compound, with appropriate safety measures such as wearing protective gloves and goggles . Avoid prolonged or frequent contact with the compound, and avoid inhaling its dust or solution . It should be stored in a sealed container, away from oxidizing agents and strong acids or bases .

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Properties

IUPAC Name

ethyl 4-[(5-chloro-1-methyl-3-phenylpyrazole-4-carbonyl)amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-3-24-13(22)10-7-11-19-17(23)14-15(20-21(2)16(14)18)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVYAEIVZUJJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCNC(=O)C1=C(N(N=C1C2=CC=CC=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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